3-(4-Metilfenil)piperazin-2-ona

Descripción general

Descripción

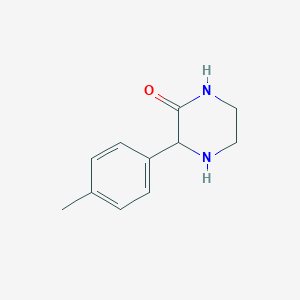

3-(4-Methylphenyl)piperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 4-methylphenyl group, making it a valuable scaffold in medicinal chemistry.

Aplicaciones Científicas De Investigación

3-(4-Methylphenyl)piperazin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .

Mode of Action

Similar compounds have been shown to inhibit ache and bche, thereby increasing acetylcholine levels . This suggests that 3-(4-Methylphenyl)piperazin-2-one might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Biochemical Pathways

Inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its levels . This could affect various downstream effects related to cognitive function and neural signaling.

Result of Action

Based on the potential inhibition of ache and bche, it could lead to increased acetylcholine levels, potentially impacting cognitive function and neural signaling .

Análisis Bioquímico

Biochemical Properties

Related compounds, such as those containing the piperazine moiety, have been found to interact with various enzymes and proteins . For example, some piperazine derivatives have been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis

Cellular Effects

Given the known activities of related piperazine compounds, it is possible that 3-(4-Methylphenyl)piperazin-2-one could influence cell function by interacting with cell signaling pathways, influencing gene expression, or affecting cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired piperazin-2-one .

Another method involves a cascade double nucleophilic substitution reaction. This process utilizes chloro allenylamide, primary amine, and aryl iodide under metal-promoted conditions to afford piperazinones in good yields .

Industrial Production Methods

Industrial production of 3-(4-Methylphenyl)piperazin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methylphenyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the piperazine ring.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylphenylpiperazine: A closely related compound with similar biological activities.

4-Methoxyphenylpiperazine: Another derivative with distinct pharmacological properties.

4-Bromophenylpiperazine: Known for its use in medicinal chemistry as a pharmacophore.

Uniqueness

3-(4-Methylphenyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

3-(4-Methylphenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

3-(4-Methylphenyl)piperazin-2-one features a piperazine core with a 4-methylphenyl substituent. Its molecular formula is C_{12}H_{16}N_{2}O, which contributes to its unique chemical behavior and biological activity. The presence of the piperazine ring is crucial as it facilitates interactions with various biological targets, primarily neurotransmitter systems.

Target Interactions

Research indicates that 3-(4-Methylphenyl)piperazin-2-one may act on several neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions are critical for its potential antidepressant and anxiolytic effects. By modulating these pathways, the compound can influence mood regulation and anxiety responses.

Enzyme Inhibition

Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine levels in the synaptic cleft. This mechanism suggests that 3-(4-Methylphenyl)piperazin-2-one could enhance cognitive function by preventing the breakdown of acetylcholine, thereby improving neural signaling.

Antitumor, Antibacterial, and Antifungal Properties

Recent studies have demonstrated that derivatives of 3-(4-Methylphenyl)piperazin-2-one exhibit notable antitumor, antibacterial, and antifungal activities. For instance, a series of synthesized compounds based on this structure were evaluated for their biological efficacy, showing promising results against various cancer cell lines as well as bacterial strains .

Table 1: Biological Activities of 3-(4-Methylphenyl)piperazin-2-one Derivatives

| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | A549 (Lung cancer) | 15.7 | |

| Antibacterial | E. coli | 12.5 | |

| Antifungal | Candida albicans | 18.0 |

Potential Therapeutic Uses

Due to its interaction with neurotransmitter systems, 3-(4-Methylphenyl)piperazin-2-one is being investigated for its potential use as:

- Antidepressant : Modulating serotonin levels could alleviate symptoms of depression.

- Anxiolytic : By acting on anxiety-related pathways, it may reduce anxiety disorders.

- Anticancer Agent : Its cytotoxic effects on various cancer cell lines suggest potential in cancer therapy.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several piperazine derivatives, including 3-(4-Methylphenyl)piperazin-2-one. The results indicated that modifications to the piperazine structure could enhance receptor binding affinity and biological activity .

In another investigation focusing on enzyme inhibition, compounds similar to 3-(4-Methylphenyl)piperazin-2-one were tested for their ability to inhibit AChE and BChE. The findings revealed significant inhibition rates, suggesting that these compounds could be developed into effective cognitive enhancers .

Propiedades

IUPAC Name |

3-(4-methylphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFUIHADWKAZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440320 | |

| Record name | 3-(4-methylphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157977-91-8 | |

| Record name | 3-(4-methylphenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.